molecular formula C20H34O3 B14247755 Stellettic acid A CAS No. 502487-40-3

Stellettic acid A

Cat. No.: B14247755
CAS No.: 502487-40-3
M. Wt: 322.5 g/mol
InChI Key: QVPPXGQQEKCQFT-GGYWPGCISA-N
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Description

Stellettic acid A is a cytotoxic acetylenic fatty acid first isolated from marine sponges of the genus Stelletta collected near Ullung Island, South Korea, by Jung et al. in 2003 . Structurally, it belongs to a class of linear unsaturated fatty acids characterized by acetylene bonds and methyl branches. The compound exhibits significant cytotoxicity against multiple human tumor cell lines, including leukemia (U937), lung carcinoma (A549), and colon adenocarcinoma (HT-29), with reported IC₅₀ values in the low micromolar range . Its bioactivity is attributed to its ability to disrupt cancer cell proliferation and induce apoptosis, though its precise molecular targets remain under investigation. This compound is notable for its structural novelty, featuring a conjugated ene-yne system and methyl substitution patterns that distinguish it from other marine-derived fatty acids .

Properties

CAS No.

502487-40-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2S)-2-methoxy-12-methyloctadec-17-en-5-ynoic acid

InChI

InChI=1S/C20H34O3/c1-4-5-6-12-15-18(2)16-13-10-8-7-9-11-14-17-19(23-3)20(21)22/h4,18-19H,1,5-8,10,12-17H2,2-3H3,(H,21,22)/t18?,19-/m0/s1

InChI Key

QVPPXGQQEKCQFT-GGYWPGCISA-N

Isomeric SMILES

CC(CCCCCC#CCC[C@@H](C(=O)O)OC)CCCCC=C

Canonical SMILES

CC(CCCCCC#CCCC(C(=O)O)OC)CCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stellettic acid A involves several steps, starting from simpler organic molecules. The process typically includes the formation of carbon-carbon triple bonds (alkynes) and the introduction of functional groups such as carboxylic acids and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods being developed in laboratory settings. The scalability of these methods is a key area of focus, as researchers aim to produce this compound in larger quantities for further study and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Stellettic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Stellettic acid A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Stellettic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit telomerase activity, leading to the induction of apoptosis in cancer cells . This process involves the modulation of Bcl-2 family proteins, activation of caspases, and downregulation of inhibitor of apoptosis proteins (IAPs).

Comparison with Similar Compounds

(Z)-Stellettic Acid B and C

  • Source : Co-isolated with stellettic acid A from Korean Stelletta sponges .
  • Structural Differences : (Z)-Stellettic acid B has a distinct double-bond geometry (Z-configuration), while stellettic acid C lacks a methoxy group present in this compound .
  • Bioactivity: Both compounds show moderate cytotoxicity against tumor cell lines but are less potent than this compound.

Desmethoxy Analogue (Compound 74)

  • Source : Isolated from a Stelletta species in a different Korean location .
  • Structural Differences : Lacks the methoxy group of this compound.
  • Bioactivity : Exhibits only mild cytotoxicity, highlighting the critical role of methoxy substitution in enhancing bioactivity .

Analogues from Other Sponge Genera

Petroformynic Acids B and C

  • Source : Petrosia species (Japan) .
  • Structural Differences : Longer carbon chains (C₂₄) and additional hydroxyl groups.
  • Bioactivity: Potent cytotoxicity against leukemia cells but lack selectivity for cancer cells over normal fibroblasts .

Heterofibrin A1

  • Source : Spongia heterofibria (Australia) .
  • Structural Differences : Branched acetylene chain with a terminal ester group.

Mechanistic Comparisons

Compound Primary Mechanism Key Molecular Targets Therapeutic Window
This compound Apoptosis induction via caspase activation Bcl-2 family, caspases Moderate
(Z)-Stellettic Acid C Telomerase inhibition, apoptosis Telomerase, IAPs Narrow
Petroformynic Acid B Membrane disruption Undefined None

Key Research Findings

  • Structural Determinants of Activity : The methoxy group and acetylene bond in this compound are critical for cytotoxicity. Removal or modification of these groups (e.g., compound 74) reduces potency .
  • Mechanistic Diversity : While this compound primarily targets apoptotic pathways, (Z)-stellettic acid C uniquely inhibits telomerase, a feature absent in other analogues .
  • Species-Specific Variation: Even within the Stelletta genus, minor geographic or taxonomic differences lead to significant variability in compound profiles and bioactivities .

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